(2E)-3-(3-bromo-4-methoxyphenyl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide
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Overview
Description
(2E)-3-(3-bromo-4-methoxyphenyl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide is an organic compound characterized by its complex structure, which includes bromine, methoxy, chlorine, and cyano functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-bromo-4-methoxyphenyl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-methoxybenzaldehyde and 3-chloroaniline.
Formation of Intermediate: The first step involves the formation of an intermediate through a condensation reaction between 3-bromo-4-methoxybenzaldehyde and 3-chloroaniline in the presence of a base such as sodium hydroxide.
Cyclization and Cyanation: The intermediate undergoes cyclization and cyanation using reagents like sodium cyanide and a suitable catalyst under controlled temperature and pressure conditions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3-bromo-4-methoxyphenyl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide under reflux conditions.
Major Products Formed
Oxidation: Formation of 3-bromo-4-methoxybenzaldehyde or 3-bromo-4-methoxybenzoic acid.
Reduction: Formation of 3-(3-bromo-4-methoxyphenyl)-N-(3-chlorophenyl)-2-aminoprop-2-enamide.
Substitution: Formation of derivatives with different substituents replacing the bromine or chlorine atoms.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(3-bromo-4-methoxyphenyl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and therapeutic potential.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, and materials with specific properties. Its versatility makes it a valuable compound for various applications.
Mechanism of Action
The mechanism of action of (2E)-3-(3-bromo-4-methoxyphenyl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of functional groups like cyano, methoxy, and halogens allows it to form specific interactions with these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(3-bromo-4-methoxyphenyl)-N-(3-fluorophenyl)-2-cyanoprop-2-enamide
- (2E)-3-(3-chloro-4-methoxyphenyl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide
- (2E)-3-(3-bromo-4-methoxyphenyl)-N-(4-chlorophenyl)-2-cyanoprop-2-enamide
Uniqueness
The uniqueness of (2E)-3-(3-bromo-4-methoxyphenyl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and potency in various applications. This makes it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
(E)-3-(3-bromo-4-methoxyphenyl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClN2O2/c1-23-16-6-5-11(8-15(16)18)7-12(10-20)17(22)21-14-4-2-3-13(19)9-14/h2-9H,1H3,(H,21,22)/b12-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEIVMIXLSIGMT-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC(=CC=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC(=CC=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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